6-Oxa-2-azaspiro[3.5]nonane oxalate (CAS 1389264-15-6) is a crystalline, sp3-rich spirocyclic building block utilized as a rigid, three-dimensional bioisostere for traditional flat heterocycles like morpholine and piperidine. By providing the compound as an oxalate salt rather than a free base, manufacturers have produced a stable, free-flowing powder that resists degradation and moisture uptake. This structural rigidity and high fraction of sp3 carbons (Fsp3) make it a valuable precursor for medicinal chemistry, specifically targeting measurable improvements in aqueous solubility, metabolic stability, and patent novelty in downstream active pharmaceutical ingredients (APIs)[1].
Substituting 6-Oxa-2-azaspiro[3.5]nonane oxalate with its free base analog (CAS 1214875-08-7) introduces severe processability risks, as the free base is a hygroscopic liquid that rapidly absorbs atmospheric moisture, leading to inaccurate stoichiometric weighing and the quenching of moisture-sensitive cross-coupling catalysts[1]. Furthermore, attempting to substitute this spirocycle with cheaper, in-class flat heterocycles like morpholine fails to replicate the critical steric bulk and three-dimensional vector projection required to disrupt planar molecular stacking. This generic substitution directly results in pipeline candidates with lower aqueous solubility, higher off-target lipophilic binding, and increased susceptibility to cytochrome P450-mediated alpha-oxidation [2].
The oxalate salt form of 6-oxa-2-azaspiro[3.5]nonane demonstrates higher bench stability compared to the free base. In controlled humidity assays (75% RH at 25°C), the oxalate salt exhibits less than 0.5% weight gain over 7 days, whereas the free base absorbs up to 12% moisture within 24 hours, transitioning to a highly viscous, difficult-to-dispense state [1]. This moisture resistance allows for precise molar equivalents to be weighed in ambient air without inert glovebox conditions.
| Evidence Dimension | Moisture uptake at 75% relative humidity |
| Target Compound Data | <0.5% weight gain (Oxalate salt) |
| Comparator Or Baseline | ~12% weight gain within 24h (Free base, CAS 1214875-08-7) |
| Quantified Difference | Over 20-fold reduction in hygroscopicity |
| Conditions | 75% RH, 25°C, ambient air exposure |
Procuring the oxalate salt ensures accurate stoichiometry in sensitive catalytic couplings, preventing catalyst poisoning by adventitious water and eliminating the need for specialized storage.
Incorporation of the 6-oxa-2-azaspiro[3.5]nonane motif into lead scaffolds significantly improves thermodynamic solubility compared to traditional planar morpholine substitutions. Matched molecular pair analysis indicates that replacing a morpholine ring with this spiro[3.5] system increases the fraction of sp3 carbons (Fsp3) and disrupts crystal lattice packing, resulting in a 2- to 5-fold increase in aqueous solubility for the resulting API derivatives [1].
| Evidence Dimension | Thermodynamic aqueous solubility of matched API derivatives |
| Target Compound Data | 2x to 5x higher solubility (Spirocyclic derivative) |
| Comparator Or Baseline | Baseline solubility (Morpholine derivative) |
| Quantified Difference | 200% to 500% improvement in aqueous solubility |
| Conditions | Thermodynamic solubility assay in PBS (pH 7.4) |
Buyers selecting building blocks for lead optimization must prioritize high-Fsp3 spirocycles to rescue poorly soluble pipeline candidates and improve oral bioavailability.
The rigid spiro-fusion of 6-oxa-2-azaspiro[3.5]nonane sterically shields the alpha-carbons adjacent to the heteroatoms from oxidative metabolism. In human liver microsome (HLM) clearance assays, compounds utilizing this spirocyclic core demonstrate up to a 40% reduction in intrinsic clearance (CLint) compared to their unstrained piperidine or morpholine counterparts, extending the half-life of the active molecule [1].
| Evidence Dimension | Intrinsic Clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | Up to 40% reduction in CLint |
| Comparator Or Baseline | Standard clearance rates (Piperidine/Morpholine analogs) |
| Quantified Difference | 40% improved metabolic stability |
| Conditions | In vitro HLM assay, NADPH-dependent oxidation |
Procuring this specific spirocycle directly addresses metabolic liabilities in early-stage drug discovery, reducing the need for downstream formulation workarounds.
Because the oxalate salt is a free-flowing, non-hygroscopic solid, it is a highly compatible choice for automated parallel synthesis platforms. Unlike the free base, which gums up robotic liquid handlers and requires inert environments, the oxalate salt can be accurately dispensed by solid-dosing robots, ensuring high reproducibility across multi-well plate cross-coupling reactions [1].
In medicinal chemistry programs where a morpholine or piperidine hinge-binder is causing poor aqueous solubility or rapid metabolic clearance, 6-oxa-2-azaspiro[3.5]nonane serves as a drop-in bioisostere. The high Fsp3 character directly translates to improved pharmacokinetic profiles, making it a strategic procurement choice for rescuing stalled lead compounds[2].
For industrial scale-up, the thermal stability and low hygroscopicity of the oxalate salt eliminate the need for costly cold-chain logistics or specialized inert storage tanks. It can be stored in bulk and easily free-based in situ using standard mild bases (e.g., K2CO3 or DIPEA) during the final API assembly steps, streamlining the manufacturing workflow [1].